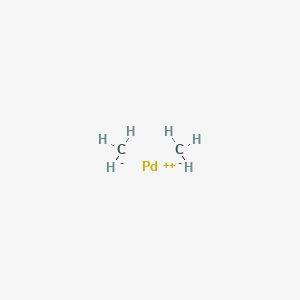
Palladium, dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Palladium, dimethyl- is an organometallic compound that features palladium bonded to two methyl groups This compound is of significant interest in the field of chemistry due to its unique properties and its role in various catalytic processes
Métodos De Preparación
The synthesis of palladium, dimethyl- typically involves the reaction of palladium(II) chloride with methyl lithium or methyl magnesium bromide. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at low temperatures to control the reactivity of the methylating agents. Industrial production methods often involve the use of palladium(II) acetate as a precursor, which is then reacted with methylating agents under controlled conditions to yield palladium, dimethyl-.
Análisis De Reacciones Químicas
Palladium, dimethyl- undergoes a variety of chemical reactions, including:
Oxidation: It can be oxidized to form palladium(II) complexes.
Reduction: It can be reduced to palladium(0), which is often used in catalytic cycles.
Substitution: It can participate in substitution reactions where the methyl groups are replaced by other ligands.
Coupling Reactions: It is widely used in cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions, where it facilitates the formation of carbon-carbon bonds.
Common reagents used in these reactions include halides, organometallic reagents, and various ligands. The major products formed from these reactions depend on the specific conditions and reagents used but often include complex organic molecules and polymers.
Aplicaciones Científicas De Investigación
Palladium, dimethyl- has a wide range of applications in scientific research:
Chemistry: It is extensively used as a catalyst in organic synthesis, particularly in cross-coupling reactions that form carbon-carbon bonds.
Biology: It is used in the development of new pharmaceuticals and in the study of biological processes that involve metal ions.
Medicine: Palladium compounds are being explored for their potential use in cancer therapy and as antimicrobial agents.
Industry: It is used in the production of fine chemicals, polymers, and in various catalytic processes in the chemical industry.
Mecanismo De Acción
The mechanism by which palladium, dimethyl- exerts its effects typically involves the formation of palladium(0) species, which then participate in catalytic cycles. These cycles often involve oxidative addition, transmetallation, and reductive elimination steps. The molecular targets and pathways involved depend on the specific reaction being catalyzed but generally include organic substrates and various ligands that interact with the palladium center.
Comparación Con Compuestos Similares
Palladium, dimethyl- can be compared to other palladium compounds such as palladium(II) acetate, palladium(II) chloride, and palladium(0) complexes. While all these compounds are used in catalysis, palladium, dimethyl- is unique in its ability to facilitate specific types of reactions, particularly those involving methyl groups. Similar compounds include:
Palladium(II) acetate: Used as a precursor in many palladium-catalyzed reactions.
Palladium(II) chloride: Commonly used in the synthesis of other palladium complexes.
Palladium(0) complexes: Widely used in various catalytic processes.
Palladium, dimethyl- stands out due to its specific reactivity and the types of products it can help synthesize.
Propiedades
Número CAS |
93895-88-6 |
|---|---|
Fórmula molecular |
C2H6Pd |
Peso molecular |
136.49 g/mol |
Nombre IUPAC |
carbanide;palladium(2+) |
InChI |
InChI=1S/2CH3.Pd/h2*1H3;/q2*-1;+2 |
Clave InChI |
IRZVKYGINSGOOD-UHFFFAOYSA-N |
SMILES canónico |
[CH3-].[CH3-].[Pd+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2,2-Trifluoro-N-[2-(2-hydroxy-5-methoxyphenyl)ethyl]acetamide](/img/structure/B14339033.png)
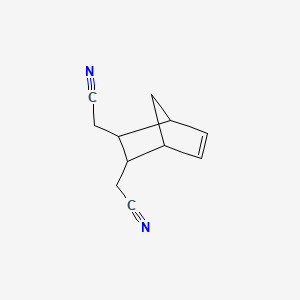
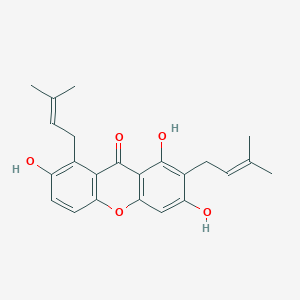
![tert-Butyl [3-methyl-1-(oxiran-2-yl)butyl]carbamate](/img/structure/B14339057.png)
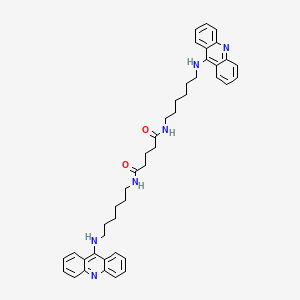
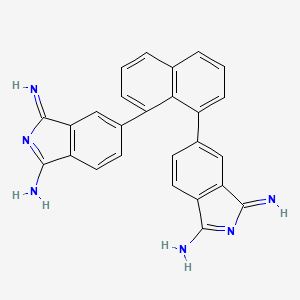
![N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-4-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B14339084.png)
![Carbamic acid, [4-(octyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester](/img/structure/B14339088.png)
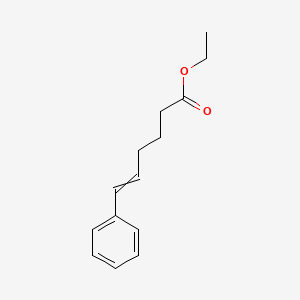
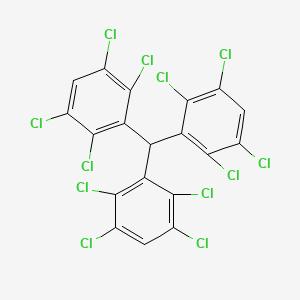
![(1,3-Benzoxazol-2-yl)(2-(trifluoromethyl)phenyl]methyl) N-methylcarbamate](/img/structure/B14339116.png)
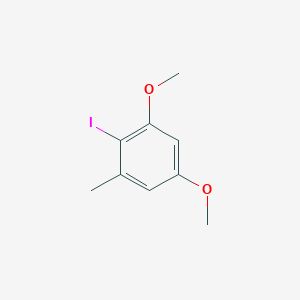
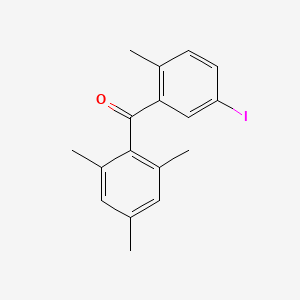
![2-[(Trimethylsilyl)oxy]hepta-3,5-dienenitrile](/img/structure/B14339126.png)
